molecular formula C7H8N8 B13795454 Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- CAS No. 5766-70-1

Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-

Cat. No.: B13795454
CAS No.: 5766-70-1
M. Wt: 204.19 g/mol
InChI Key: HETKQHQWYSKPCE-UHFFFAOYSA-N
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Description

Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is a chemical compound with the molecular formula C7H8N8. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- typically involves the reaction of 6-amino-1,3,5-triazine-2,4-diamine with acetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- for commercial use.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antifungal and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with similar chemical properties.

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: A triazine compound used as a UV absorber and stabilizer.

Uniqueness

Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is unique due to its specific structure, which imparts high thermal stability and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

5766-70-1

Molecular Formula

C7H8N8

Molecular Weight

204.19 g/mol

IUPAC Name

2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile

InChI

InChI=1S/C7H8N8/c8-1-3-11-6-13-5(10)14-7(15-6)12-4-2-9/h3-4H2,(H4,10,11,12,13,14,15)

InChI Key

HETKQHQWYSKPCE-UHFFFAOYSA-N

Canonical SMILES

C(C#N)NC1=NC(=NC(=N1)N)NCC#N

Origin of Product

United States

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